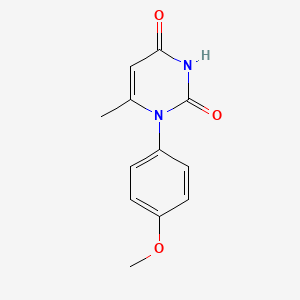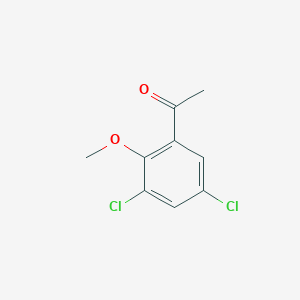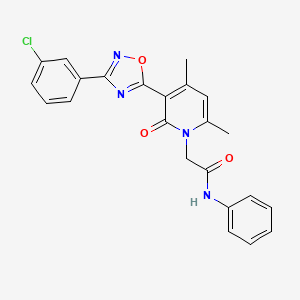![molecular formula C16H14N4O2S B3002478 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 539807-40-4](/img/structure/B3002478.png)
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar compounds with potential biological activities, such as antibacterial and anticancer properties .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps. For instance, the synthesis of N-substituted derivatives mentioned in the first paper starts with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several conversion steps to yield the final compounds . Similarly, the synthesis of anticancer 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds involves linear synthesis and characterization by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized using spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and in some cases, 13C spectroscopy. These methods help elucidate the structure and confirm the identity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitution reactions, where a leaving group is replaced by another nucleophile. In the context of the papers provided, the reactions involve the use of a weak base and a polar aprotic solvent to facilitate the substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. The papers discuss the biological activities of these compounds, including their antibacterial and anticancer properties, which are evaluated through in vitro assays . Additionally, Density Functional Theory (DFT) calculations can be used to predict the structure and geometry, as well as the electronic properties such as HOMO and LUMO levels, which are important for understanding the reactivity and interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally similar to 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and evaluated for their corrosion inhibition properties. These compounds showed promising results as corrosion inhibitors in both acidic and oil mediums, demonstrating the potential of related compounds for protecting metals against corrosion (Yıldırım & Çetin, 2008).
Anticancer Activity
Research into structurally similar compounds, such as different 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, has demonstrated significant cytotoxicity against various cancer cell lines, including PANC-1 and HepG2. These findings suggest the potential for compounds within this chemical family to be developed into anticancer agents (Vinayak et al., 2014).
Antibacterial and Antifungal Activities
A novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides and derivatives have shown excellent antibacterial and antifungal activities against a range of microorganisms. This research highlights the potential of these compounds, which share a core structural motif with this compound, as new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Thermally Stable Polymers
Compounds featuring the 1,3,4-oxadiazole unit, such as 2-[5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine, have been utilized in the synthesis of new, thermally stable polyimides and poly(amide-imide)s. These materials exhibit excellent solubility in common solvents and high thermal stability, suggesting the utility of the oxadiazole moiety in the design of high-performance polymers (Mansoori et al., 2012).
Oxidation Reactivity
Studies on the oxidation reactivity of compounds structurally similar to this compound, specifically 2-(pyridin-2-yl)-N,N-diphenylacetamides, have provided insights into their chemical behavior under oxidative conditions. These findings contribute to a broader understanding of the reactivity of such compounds, potentially informing their application in various chemical transformations (Pailloux et al., 2007).
Mecanismo De Acción
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been reported to exhibit a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact non-covalently with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche), blocking entry into the enzyme gorge and catalytic site .
Biochemical Pathways
These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, thymidine phosphorylase, and the NF-kB signaling pathway .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit antimicrobial and antioxidant activities . For instance, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol has been reported to inhibit Escherichia coli and Staphylococcus epidermidis, with MIC of 8 and 4 μg/mL, respectively .
Direcciones Futuras
The future directions in the research of 1,3,4-oxadiazole derivatives could involve the synthesis of novel compounds with improved activity. For instance, a clear trend of improved activity has been shown to be because of the chloro or fluoro, methyl linker in the form of acetyl group, isopropyl linker, and two methyl group-substituted piperidine moieties as well as in the form of methoxy functional group substitution to the phenyl ring of piperazine bases .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRITMUAAISHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)
![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)
![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

